4-Bromo-2-iodoaniline
Overview
Description
4-Bromo-2-iodoaniline is an organic compound with the molecular formula C6H5BrIN It is a derivative of aniline, where the hydrogen atoms at the 4th and 2nd positions on the benzene ring are substituted by bromine and iodine atoms, respectively
Mechanism of Action
Target of Action
4-Bromo-2-iodoaniline is a derivative of 2-iodoaniline
Mode of Action
It’s known that it can be used in the preparation of quinolone derivatives and in the synthesis of a resin-bound sulfonamide . These reactions suggest that this compound might interact with its targets through electrophilic aromatic substitution, given the presence of the bromine and iodine substituents which are good leaving groups.
Biochemical Pathways
Given its use in the synthesis of quinolone derivatives , it might be involved in pathways related to the biological activities of quinolones, which are known to have antibacterial properties.
Pharmacokinetics
The physicochemical properties of the compound, such as its molecular weight (29792 g/mol) and solubility, would influence its ADME properties and thus its bioavailability.
Result of Action
As a precursor in the synthesis of quinolone derivatives , its action could potentially lead to the production of compounds with antibacterial activity.
Biochemical Analysis
Biochemical Properties
4-Bromo-2-iodoaniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used in the synthesis of quinolone derivatives, which are known to interact with bacterial DNA gyrase and topoisomerase IV enzymes. These interactions inhibit the enzymes’ activity, leading to the disruption of bacterial DNA replication and transcription processes . Additionally, this compound is involved in the preparation of resin-bound sulfonamides, which can interact with various proteins and enzymes, potentially inhibiting their activity .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the quinolone derivatives synthesized using this compound can interfere with bacterial cell signaling pathways, leading to altered gene expression and metabolic disruptions. These effects ultimately result in the inhibition of bacterial growth and proliferation .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. When used in the synthesis of quinolone derivatives, this compound contributes to the inhibition of bacterial DNA gyrase and topoisomerase IV enzymes. This inhibition prevents the enzymes from supercoiling and uncoiling bacterial DNA, leading to the disruption of DNA replication and transcription . Additionally, the resin-bound sulfonamides prepared using this compound can bind to specific proteins and enzymes, inhibiting their activity and affecting cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or heat . Long-term effects on cellular function can include sustained inhibition of enzyme activity and prolonged disruptions in cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxic or adverse effects, while higher doses can lead to significant toxicity. Threshold effects observed in studies include dose-dependent inhibition of enzyme activity and alterations in cellular metabolism . High doses of this compound can result in toxic effects, such as cellular damage, organ dysfunction, and adverse physiological responses .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can affect metabolic flux and metabolite levels by inhibiting specific enzymes involved in metabolic processes . For instance, the quinolone derivatives synthesized using this compound can interfere with bacterial metabolic pathways, leading to disruptions in energy production and biosynthesis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . The transport and distribution of this compound can affect its bioavailability and efficacy in biochemical reactions and cellular processes .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its interactions with target biomolecules and enzymes, leading to more effective inhibition or activation of cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromo-2-iodoaniline can be synthesized through a halogen exchange reaction. One common method involves the reaction of 4-bromoaniline with iodine in the presence of an oxidizing agent. The reaction typically proceeds as follows: [ \text{4-Bromoaniline} + \text{Iodine} \rightarrow \text{this compound} ]
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale halogenation processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled reaction environments are common to enhance the efficiency of the process.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine or iodine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex organic molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and appropriate ligands.
Major Products:
Substitution Products: Depending on the nucleophile, products like 4-amino-2-iodoaniline or 4-bromo-2-aminobenzene.
Oxidation Products: Compounds like 4-bromo-2-iodonitrobenzene.
Reduction Products: Compounds like this compound derivatives with reduced functional groups.
Scientific Research Applications
4-Bromo-2-iodoaniline is utilized in various scientific research applications:
Chemistry: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibitors and as a precursor in the synthesis of bioactive compounds.
Medicine: The compound is explored for its potential in drug development, particularly in the synthesis of kinase inhibitors.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
- 4-Iodoaniline
- 4-Bromoaniline
- 2-Iodoaniline
- 2,4-Dibromoaniline
Comparison: 4-Bromo-2-iodoaniline is unique due to the presence of both bromine and iodine atoms on the benzene ring, which imparts distinct reactivity compared to its analogs. For example, 4-Iodoaniline and 4-Bromoaniline have only one halogen substituent, making them less versatile in certain synthetic applications. The dual halogenation in this compound allows for more diverse chemical transformations and applications in complex molecule synthesis.
Properties
IUPAC Name |
4-bromo-2-iodoaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrIN/c7-4-1-2-6(9)5(8)3-4/h1-3H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHTYEQWCHQEJNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)I)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00356418 | |
Record name | 4-Bromo-2-iodoaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00356418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66416-72-6 | |
Record name | 4-Bromo-2-iodoaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66416-72-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-2-iodoaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00356418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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